

# Ertapenem vs. Piperacillin/Tazobactam: A Comparative Efficacy Analysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ertapenem(1-) |           |
| Cat. No.:            | B10828905     | Get Quote |

In the landscape of antimicrobial therapeutics, the choice between broad-spectrum agents is a critical decision for clinicians and a key focus for drug development professionals. This guide provides an objective comparison of the clinical efficacy of two widely used beta-lactam antibiotics: ertapenem, a carbapenem, and piperacillin/tazobactam, a combination of a ureidopenicillin and a beta-lactamase inhibitor. The following analysis is based on data from pivotal clinical trials in key infectious disease areas.

#### **Efficacy in Complicated Intra-Abdominal Infections**

A significant body of evidence from randomized, double-blind, comparative Phase III trials has established the efficacy of ertapenem as equivalent to that of piperacillin/tazobactam in the treatment of complicated intra-abdominal infections (cIAI).[1][2] One large-scale trial demonstrated that for the modified intent-to-treat population, 79.3% of patients treated with ertapenem were cured, compared to 76.2% of those treated with piperacillin/tazobactam.[2] In the microbiologically evaluable population, the cure rates were 86.7% for ertapenem and 81.2% for piperacillin/tazobactam.[2]

Another study focusing on cIAI requiring surgical intervention found comparable favorable clinical response rates of 90% for ertapenem recipients and 94% for those receiving piperacillin/tazobactam.[3] A meta-analysis of four studies involving 767 patients in the ertapenem group and 728 in the piperacillin/tazobactam group indicated that ertapenem may be slightly more effective, though the difference was not statistically significant.[4]

Table 1: Clinical Efficacy in Complicated Intra-Abdominal Infections



| Study Population                         | Ertapenem Cure<br>Rate | Piperacillin/Tazoba<br>ctam Cure Rate | Reference |
|------------------------------------------|------------------------|---------------------------------------|-----------|
| Modified Intent-to-<br>Treat             | 79.3% (245/311)        | 76.2% (232/304)                       | [2]       |
| Microbiologically<br>Evaluable           | 86.7% (176/203)        | 81.2% (157/193)                       | [2]       |
| Clinically & Microbiologically Evaluable | 90% (107/119)          | 94% (107/114)                         | [3]       |
| Post-Hoc Analysis<br>(Early Follow-up)   | 89.6% (190/212)        | 82.7% (162/196)                       | [1]       |

## **Efficacy in Diabetic Foot Infections**

In the context of diabetic foot infections (DFIs), clinical trials have also demonstrated the non-inferiority of ertapenem to piperacillin/tazobactam. A multicenter, randomized, double-blind trial (SIDESTEP) found that at the discontinuation of intravenous therapy, the favorable clinical response rates were 94% for the ertapenem group and 92% for the piperacillin/tazobactam group in the evaluable patient population.[5][6] A similar study in Chinese patients with moderate to severe DFIs reported favorable clinical response rates of 93.6% for ertapenem and 97.3% for piperacillin/tazobactam in the clinically evaluable population.[7][8] However, in patients with severe DFIs, ertapenem showed a significantly lower favorable clinical response rate (91.5% vs. 97.2%).[7][8]

Table 2: Clinical Efficacy in Diabetic Foot Infections



| Study Population                                     | Ertapenem<br>Favorable<br>Response | Piperacillin/Tazoba<br>ctam Favorable<br>Response | Reference |
|------------------------------------------------------|------------------------------------|---------------------------------------------------|-----------|
| Clinically Evaluable<br>(SIDESTEP Trial)             | 94.2% (226/226<br>evaluable)       | 92.2% (219/219<br>evaluable)                      | [6]       |
| Clinically Evaluable<br>(Chinese Population)         | 93.6% (205/219)                    | 97.3% (218/224)                                   | [7][8]    |
| Severe DFIs (Chinese Population)                     | 91.5% (119/130)                    | 97.2% (139/143)                                   | [8]       |
| Modified Intent-to-<br>Treat (Chinese<br>Population) | 88.8% (237/267)                    | 90.6% (241/266)                                   | [7][8]    |

## **Efficacy in Other Infections**

For urinary tract infections (UTIs) caused by extended-spectrum beta-lactamase (ESBL)-producing E. coli, a randomized controlled trial showed that piperacillin-tazobactam could be an alternative to ertapenem.[9] In a study of patients with pyelonephritis or complicated UTIs due to ESBL-producing E. coli, clinical success was similar between the groups, at 97% for ertapenem and 94% for piperacillin-tazobactam.[10]

#### **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols.

#### **Complicated Intra-Abdominal Infections Trial Protocol**

- Study Design: Prospective, randomized, controlled, and double-blind trial.
- Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.[3] This included conditions such as perforated or abscessed appendicitis.[2]



- Inclusion Criteria: Male or female patients aged 18 years or older with visual confirmation of an intra-abdominal infection during surgery or meeting specific preoperative criteria.[11]
- Exclusion Criteria: Patients unlikely to survive the study period, pregnant or nursing women, and those not using adequate contraception.[11]
- Dosing Regimen:
  - Ertapenem: 1 g intravenously once a day.[1][2]
  - Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours.[1][2]
- Primary Endpoint: The primary outcome was the clinical response at a test-of-cure
  assessment, typically conducted 2 weeks after the completion of therapy, in clinically and
  microbiologically evaluable patients.[3] A favorable clinical response was defined as the
  resolution of signs and symptoms of infection.

#### **Diabetic Foot Infections Trial Protocol**

- Study Design: Randomized, double-blinded, multicenter trial.[5]
- Patient Population: Adults with diabetes and a moderate-to-severe foot infection requiring intravenous antibiotics.[5]
- Dosing Regimen:
  - Ertapenem: 1 g intravenously once daily for a minimum of 5 days.
  - Piperacillin/Tazobactam: 3.375 g intravenously every 6 hours for a minimum of 5 days.[5]
  - Optional Switch Therapy: After the initial intravenous treatment, patients could be switched to oral amoxicillin/clavulanic acid (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][12]
- Primary Endpoint: The proportion of patients with a favorable clinical response (cure or improvement) on the day that intravenous antibiotic therapy was discontinued.[5]



 Concomitant Therapy: Investigators had the option to administer open-label vancomycin to cover for potentially resistant Gram-positive organisms like MRSA and Enterococcus spp.[5]
 [12]

#### **Clinical Trial Workflow**

The following diagram illustrates the typical workflow of the randomized controlled trials discussed.





Click to download full resolution via product page



Caption: A generalized workflow for comparative clinical trials of ertapenem and piperacillin/tazobactam.

#### Conclusion

The evidence from numerous clinical trials robustly supports the conclusion that ertapenem is a non-inferior and, in some cases, statistically equivalent alternative to piperacillin/tazobactam for the treatment of complicated intra-abdominal infections and diabetic foot infections.[1][2][5] The once-daily dosing regimen of ertapenem presents a potential advantage in terms of patient convenience and may facilitate outpatient parenteral antibiotic therapy.[6] The choice between these two potent antimicrobial agents should be guided by local resistance patterns, the specific clinical context, and institutional formularies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ertapenem Versus Piperacillin/Tazobactam in the Treatment of Complicated Intraabdominal Infections: Results of a Double-Blind, Randomized Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ertapenem versus piperacillin/tazobactam in the treatment of complicated intraabdominal infections: results of a double-blind, randomized comparative phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ertapenem versus piperacillin-tazobactam for the treatment of intraabdominal infections requiring surgical intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
- 5. Ertapenem versus piperacillin/tazobactam for diabetic foot infections (SIDESTEP): prospective, randomised, controlled, double-blinded, multicentre trial PubMed [pubmed.ncbi.nlm.nih.gov]







- 6. Ertapenem Produces Results Comparable to Piperacillin/Tazobactam in...
   [medscape.com]
- 7. Ertapenem versus piperacillin/tazobactam for diabetic foot infections in China: a Phase 3, multicentre, randomized, double-blind, active-controlled, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. Ertapenem Sodium vs. Piperacillin/Tazobactam in the Treatment of Complicated Intra-Abdominal Infections (0826-037) [ctv.veeva.com]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Ertapenem vs. Piperacillin/Tazobactam: A Comparative Efficacy Analysis in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828905#efficacy-of-ertapenem-compared-to-piperacillin-tazobactam-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com